molecular formula C7H9ClO4 B13042086 Dimethyl2-(2-chloroethylidene)malonate

Dimethyl2-(2-chloroethylidene)malonate

Cat. No.: B13042086
M. Wt: 192.60 g/mol
InChI Key: FNHONVQGTSWBKC-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-chloroethylidene)malonate (CAS: Not explicitly provided in evidence) is a malonate ester derivative featuring a chloroethylidene substituent at the central carbon of the malonate backbone. Malonate esters are pivotal in organic synthesis due to their dual ester groups, which enable nucleophilic substitutions, Michael additions, and cycloadditions. The chloroethylidene group introduces both steric and electronic effects, influencing reactivity and applications in pharmaceutical intermediates, agrochemicals, and materials science .

Properties

Molecular Formula

C7H9ClO4

Molecular Weight

192.60 g/mol

IUPAC Name

dimethyl 2-(2-chloroethylidene)propanedioate

InChI

InChI=1S/C7H9ClO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,4H2,1-2H3

InChI Key

FNHONVQGTSWBKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CCCl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chloroethylidene)malonate can be synthesized through the condensation of dimethyl malonate with 2-chloroacetaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to deprotonate the methylene group of dimethyl malonate, followed by nucleophilic attack on the carbonyl carbon of 2-chloroacetaldehyde.

Industrial Production Methods

On an industrial scale, the synthesis of dimethyl 2-(2-chloroethylidene)malonate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-chloroethylidene)malonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Knoevenagel Condensation: This reaction is usually performed in the presence of a base such as piperidine or pyridine, often in ethanol or methanol as the solvent.

    Cyclization Reactions: These reactions often require the use of strong bases or acids as catalysts and are typically carried out under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted malonates, where the chlorine atom is replaced by the nucleophile.

    Knoevenagel Condensation: The major products are α,β-unsaturated malonates.

    Cyclization Reactions: The major products are heterocyclic compounds, such as pyridines or pyrimidines.

Scientific Research Applications

Dimethyl 2-(2-chloroethylidene)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(2-chloroethylidene)malonate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon or the β-carbon of the α,β-unsaturated system. This reactivity allows it to participate in various organic reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Malonate esters vary widely based on substituents at the central carbon. Below is a comparative analysis of dimethyl 2-(2-chloroethylidene)malonate with structurally related compounds:

Compound Substituent Molecular Formula Key Applications/Properties Reference
Dimethyl 2-(2-chloroethylidene)malonate Chloroethylidene C₇H₉ClO₄ (estimated) Expected reactivity in nucleophilic substitutions; potential intermediate in heterocyclic synthesis. Synthesized
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate 4-Chloro-2-nitrophenyl C₁₁H₁₀ClNO₆ Regulatory-compliant reference material (USP/EMA/JP/BP); used in ANDA/NDA filings.
Diethyl 2-((4-chloroanilino)methylene)malonate 4-Chloroanilinomethylene C₁₄H₁₆ClNO₄ Intermediate in pharmaceutical synthesis; structural flexibility for hydrogen bonding.
Diethyl 2-(2-cyanoethyl)-malonate 2-Cyanoethyl C₁₀H₁₅NO₄ Precursor for cyano-containing polymers; high thermal stability (boiling point: 388.7K at 0.003 bar).
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate 2-Nitrophenyl + methyl C₁₂H₁₃NO₆ Electron-withdrawing nitro group enhances electrophilicity; used in [3+2] cycloadditions with arynes.
Diethyl 2-(2-(vinyloxy)ethyl)malonate Vinyloxyethyl C₁₁H₁₈O₅ Polymerizable monomer; vinyl group enables crosslinking in material science.
Physicochemical Properties
Property Dimethyl 2-(2-Chloroethylidene)malonate Dimethylmalonate (DMM) Diethyl 2-(2-Cyanoethyl)malonate
Molecular Weight (g/mol) ~182.6 (estimated) 148.12 213.23
Boiling Point Not reported 195–200°C 388.7K (0.003 bar)
LogP (Lipophilicity) ~1.5 (estimated) 0.5 1.2 (calculated)
Hydrogen Bond Acceptors 4 4 5

Key Observations :

  • Chloroethylidene increases lipophilicity (higher LogP) compared to DMM, enhancing membrane permeability.
  • Cyanoethyl substituents raise molecular weight and boiling points due to polar interactions .

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